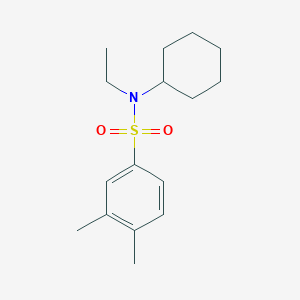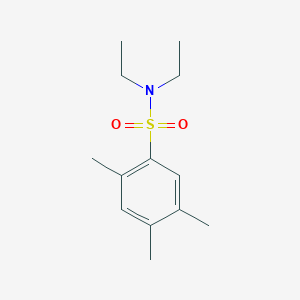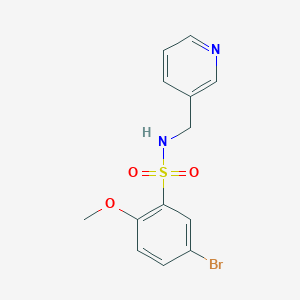
N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide, also known as TMI, is a chemical compound with potential applications in scientific research. TMI is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to modulate the activity of ion channels and receptors, making it a potential tool for studying neuronal function. In drug discovery, N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been used as a starting point for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide is not fully understood, but it is thought to act as a modulator of ion channels and receptors. N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to bind to the GABA-A receptor, as well as the glycine receptor, and modulate their activity. N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase.
Biochemical and Physiological Effects
N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its activity as a modulator of ion channels and receptors, N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide in lab experiments is its potential as a tool for studying neuronal function. N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to modulate the activity of ion channels and receptors, making it a potential tool for studying neuronal function. However, one limitation of using N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide in lab experiments is its potential toxicity. N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to be toxic to some cell types at high concentrations, which could limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide. One area of research could focus on the development of new drugs based on the structure of N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide. Another area of research could focus on the use of N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide as a tool for studying neuronal function. Finally, research could focus on the potential use of N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide in cancer therapy, either as a standalone treatment or in combination with other drugs.
Synthesemethoden
N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 1,3,3-trimethyl-2-oxoindoline with methanesulfonyl chloride in the presence of a base. Another method involves the reaction of 1,3,3-trimethyl-2-oxoindoline with methanesulfonic acid and thionyl chloride. The resulting product is then treated with ammonia to yield N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide.
Eigenschaften
Produktname |
N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide |
|---|---|
Molekularformel |
C12H16N2O2S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
(NZ)-N-(1,3,3-trimethylindol-2-ylidene)methanesulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2)9-7-5-6-8-10(9)14(3)11(12)13-17(4,15)16/h5-8H,1-4H3/b13-11- |
InChI-Schlüssel |
CHTNGFBJJBAYLQ-QBFSEMIESA-N |
Isomerische SMILES |
CC\1(C2=CC=CC=C2N(/C1=N\S(=O)(=O)C)C)C |
SMILES |
CC1(C2=CC=CC=C2N(C1=NS(=O)(=O)C)C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=NS(=O)(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)



![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
